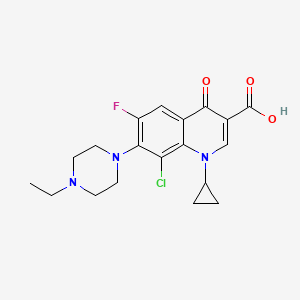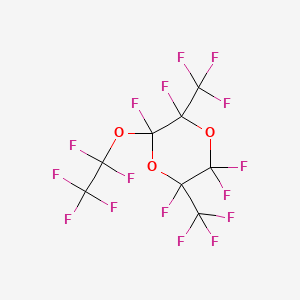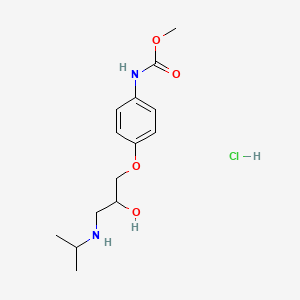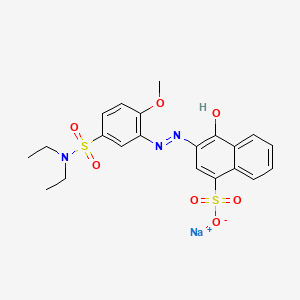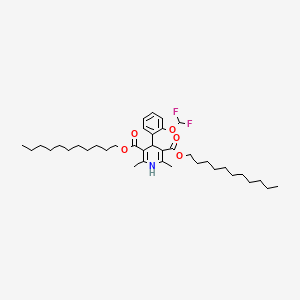
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester is a complex organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with carboxylic acid groups at the 3 and 5 positions, a 1,4-dihydro structure, and additional functional groups including a difluoromethoxyphenyl and dimethyl groups. The diundecyl ester moiety further adds to its structural complexity.
Métodos De Preparación
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester involves multiple steps. The starting material, pyridine-3,5-dicarboxylic acid, undergoes esterification with undecanol to form the diundecyl ester. This is followed by a series of reactions to introduce the 1,4-dihydro structure and the difluoromethoxyphenyl and dimethyl groups. Common reagents used in these reactions include methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the 1,4-dihydro structure makes it susceptible to oxidation, forming pyridine derivatives.
Reduction: Reduction reactions can convert the 1,4-dihydro structure to a fully saturated pyridine ring.
Substitution: The difluoromethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Ester Hydrolysis: The diundecyl ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. Major products formed from these reactions include various pyridine derivatives and carboxylic acids .
Aplicaciones Científicas De Investigación
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(2-(difluoromethoxy)phenyl)-2,6-dimethyl-, diundecyl ester has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to coordinate with metal ions through its carboxylic acid groups and pyridine nitrogen. This coordination can disrupt metal ion homeostasis in biological systems, leading to its potential use in chelation therapy. The difluoromethoxyphenyl group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include:
4-Hydroxy-3,5-pyridinedicarboxylic acid: Known for its strong complexation properties towards metal ions and potential use in chelation therapy.
4-Hydroxy-1-methyl-3,5-pyridinedicarboxylic acid: Similar to the above but with a methyl group that enhances its stability and efficacy as a chelator.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type ligand used in coordination chemistry.
Propiedades
Número CAS |
117654-53-2 |
|---|---|
Fórmula molecular |
C38H59F2NO5 |
Peso molecular |
647.9 g/mol |
Nombre IUPAC |
diundecyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C38H59F2NO5/c1-5-7-9-11-13-15-17-19-23-27-44-36(42)33-29(3)41-30(4)34(35(33)31-25-21-22-26-32(31)46-38(39)40)37(43)45-28-24-20-18-16-14-12-10-8-6-2/h21-22,25-26,35,38,41H,5-20,23-24,27-28H2,1-4H3 |
Clave InChI |
CJUIMSOPQDIJNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2OC(F)F)C(=O)OCCCCCCCCCCC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


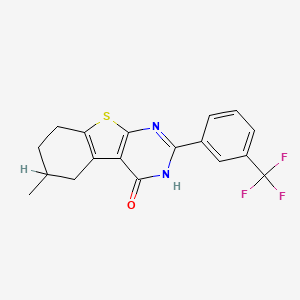


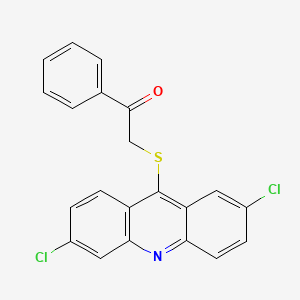




![1-[[[5-[(2-Hydroxypropyl)amino]-1,3,3-trimethylcyclohexyl]methyl]amino]propan-2-OL](/img/structure/B12699813.png)
